molecular formula C24H41N3O16 B013919 N,N',N''-triacetylchitotriose CAS No. 38864-21-0

N,N',N''-triacetylchitotriose

Cat. No. B013919
CAS RN: 38864-21-0
M. Wt: 627.6 g/mol
InChI Key: LRDDKCYRFNJZBX-WHFMPQCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N’,N’'-Triacetylchitotriose” is a triose oligosaccharide derived from chitin, consisting of three N-acetylglucosamine units . It has been shown to scavenge reactive oxygen species and protect DNA from oxidative damage .


Synthesis Analysis

“N,N’,N’'-Triacetylchitotriose” is formed from the acetylation of chitin . It has been shown to be an antigen for monoclonal antibodies and a model system for exploring the enzymatic hydrolysis of chitin .


Molecular Structure Analysis

The molecular formula of “N,N’,N’'-Triacetylchitotriose” is C24H41N3O16 . Its formal name is O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-D-glucose .


Chemical Reactions Analysis

“N,N’,N’'-Triacetylchitotriose” has been used to investigate the catalytic mechanism of chitinase enzymes, which are involved in breaking down the polysaccharide chitin .


Physical And Chemical Properties Analysis

“N,N’,N’'-Triacetylchitotriose” has a molecular weight of 627.593 . It has a density of 1.5±0.1 g/cm3, a boiling point of 1146.9±65.0 °C at 760 mmHg, and a melting point of 271-272ºC dec .

Scientific Research Applications

Competitive Inhibitor of Lysozyme Activity

N,N’,N’'-Triacetylchitotriose has been used as a competitive inhibitor of the enzymatic activity of lysozyme . Lysozymes are enzymes that break down bacterial cell walls, and this compound can be used to study the mechanism of action of these enzymes .

Treatment of Macrophages

This compound has been used to treat macrophages in order to inhibit the constitutively lysozyme production . This can be useful in immunological research, where controlling the activity of immune cells is often necessary .

Docking the Catalytic Cleft of Endocellulases

N,N’,N’'-Triacetylchitotriose has been used to dock the catalytic cleft of Cel9A, which are endocellulases . This can help in understanding the mechanism of action of these enzymes, which are important in the breakdown of cellulose .

Inhibitory Sugar for Labelling with Gold Complexed Lectin

This compound has been used as an inhibitory sugar to access the specificity of labelling with gold complexed lectin . This can be useful in biological imaging and microscopy, where specific labelling of structures is often required .

Chitinase Activity Study

N,N’,N’'-Triacetylchitotriose has been used in the study of chitinase activity . Chitinases are enzymes that break down chitin, a component of the cell walls of fungi and the exoskeletons of insects and crustaceans . This compound can help in understanding the mechanism of action of these enzymes .

Industrial Applications

The physicochemical properties of N,N’,N’'-Triacetylchitotriose render it likely suitable for several industrial applications including sustainable alternative protein processing, food waste valorisation of commercial mushroom production and one-step shrimp chitin processing .

Safety and Hazards

“N,N’,N’'-Triacetylchitotriose” is not for human or veterinary use . When handling it, one should use personal protective equipment such as eyeshields, gloves, and a type N95 (US) or type P1 (EN143) respirator filter .

Future Directions

The physicochemical properties of “N,N’,N’'-Triacetylchitotriose” render it likely suitable for shrimp chitin processing including one-step chitin hydrolysis and alternative sustainable protein processing and the attractive emerging application of mushroom food waste valorisation .

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41N3O16/c1-8(32)25-11(4-28)17(36)21(12(35)5-29)42-24-16(27-10(3)34)20(39)22(14(7-31)41-24)43-23-15(26-9(2)33)19(38)18(37)13(6-30)40-23/h4,11-24,29-31,35-39H,5-7H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDDKCYRFNJZBX-WHFMPQCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41N3O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20959642
Record name 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS], Solid
Record name N,N',N"-Triacetylchitotriose
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Record name Tri-N-acetylchitotriose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N,N',N''-triacetylchitotriose

CAS RN

38864-21-0
Record name N,N′,N′′-Triacetylchitotriose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38864-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N',N''-Triacetylchitotriose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038864210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-N-acetylchitotriose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

304 - 306 °C
Record name Tri-N-acetylchitotriose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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